1,2-Didecanoyl-3-palmitoylglycerol

Description

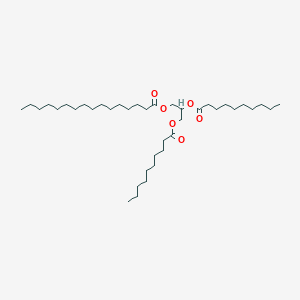

1,2-Didecanoyl-3-palmitoylglycerol (CAS 82950-64-9) is a structured triglyceride with a glycerol backbone esterified by two decanoyl (C10:0) groups at the sn-1 and sn-2 positions and a palmitoyl (C16:0) group at the sn-3 position. Its molecular formula is C₃₉H₇₂O₆, and its structure is defined as (2-decanoyloxy-3-hydroxypropyl) decanoate . Unlike phospholipids, this compound lacks a phosphate group, making it a neutral lipid. Its primary applications include use as a model compound for studying lipid metabolism, emulsification properties, and interactions in membrane-mimetic systems.

Properties

Molecular Formula |

C39H74O6 |

|---|---|

Molecular Weight |

639.0 g/mol |

IUPAC Name |

2,3-di(decanoyloxy)propyl hexadecanoate |

InChI |

InChI=1S/C39H74O6/c1-4-7-10-13-16-17-18-19-20-21-24-26-29-32-38(41)44-35-36(45-39(42)33-30-27-23-15-12-9-6-3)34-43-37(40)31-28-25-22-14-11-8-5-2/h36H,4-35H2,1-3H3 |

InChI Key |

HZURJEUKAAVJQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of palmitic acid and decanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the esterification reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid, decanoic acid, and glycerol.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Palmitic acid, decanoic acid, and glycerol.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols derived from the ester groups.

Scientific Research Applications

3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) has several applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.

Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a carrier for active ingredients.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing palmitic acid and decanoic acid, which can participate in various metabolic pathways.

Comparison with Similar Compounds

The structural and functional distinctions between 1,2-Didecanoyl-3-palmitoylglycerol and related glycerolipids are critical for understanding its unique roles. Below is a detailed comparison:

Structural Comparison

Key Observations :

- Acyl Chain Length and Saturation: this compound uniquely combines medium-chain (C10) and long-chain (C16) fatty acids, unlike DPPC or DPPG, which are fully saturated with C16 chains .

- Functional Groups : The absence of phosphate distinguishes it from phospholipids like DPPC (phosphocholine) and DPPG (phosphoglycerol), which are critical for membrane asymmetry and signaling .

- Hybrid Structure: Glyceryl 1,2-dilactate 3-palmitate replaces acyl chains with lactate groups, altering solubility and metabolic pathways compared to this compound .

Physicochemical Properties

Key Findings :

- The medium-chain decanoyl groups in this compound likely enhance fluidity at lower temperatures compared to fully saturated C16 compounds like DPPC or DPPG .

- Its neutral nature limits interactions with charged biomolecules, contrasting with DPPG’s anionic properties, which facilitate binding to cationic proteins or drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.